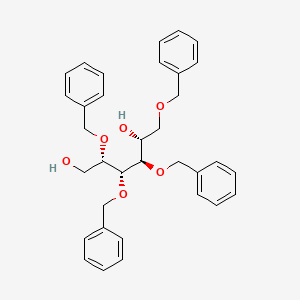
2,3,4,6 -Tetra-O-benzyl-D-glucitol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,6-Tetra-O-benzyl-D-glucitol is a derivative of D-glucose, where the hydroxyl groups at positions 2, 3, 4, and 6 are protected by benzyl groups. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex carbohydrate derivatives. The benzyl groups serve as protecting groups, which can be selectively removed under specific conditions to yield the desired product.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-D-glucitol typically involves the benzylation of D-glucitol. The process begins with the protection of the hydroxyl groups using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran. The reaction conditions must be carefully controlled to ensure selective benzylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of 2,3,4,6-Tetra-O-benzyl-D-glucitol follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The purification of the product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
2,3,4,6-Tetra-O-benzyl-D-glucitol can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to remove the benzyl groups, yielding D-glucitol.
Substitution: The benzyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed to remove the benzyl groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: D-glucitol.
Substitution: Various substituted glucitol derivatives depending on the nucleophile used.
科学的研究の応用
2,3,4,6-Tetra-O-benzyl-D-glucitol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those involving carbohydrate moieties.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-D-glucitol primarily involves its role as a protecting group in organic synthesis. The benzyl groups protect the hydroxyl groups of D-glucitol from unwanted reactions, allowing for selective functionalization at other positions. The benzyl groups can be removed under specific conditions, typically through catalytic hydrogenation, to yield the desired product.
類似化合物との比較
Similar Compounds
2,3,4,6-Tetra-O-acetyl-D-glucitol: Similar to 2,3,4,6-Tetra-O-benzyl-D-glucitol but with acetyl groups instead of benzyl groups.
2,3,4,6-Tetra-O-methyl-D-glucitol: Contains methyl groups as protecting groups.
2,3,4,6-Tetra-O-benzoyl-D-glucitol: Uses benzoyl groups for protection.
Uniqueness
2,3,4,6-Tetra-O-benzyl-D-glucitol is unique due to the stability and ease of removal of the benzyl protecting groups. Benzyl groups provide robust protection during various synthetic steps and can be selectively removed under mild conditions, making this compound highly valuable in synthetic organic chemistry.
特性
分子式 |
C34H38O6 |
|---|---|
分子量 |
542.7 g/mol |
IUPAC名 |
(2S,3R,4R,5R)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol |
InChI |
InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32+,33-,34-/m1/s1 |
InChIキー |
MQOUZFJJURBWAX-KMKAFXEASA-N |
異性体SMILES |
C1=CC=C(C=C1)COC[C@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
正規SMILES |
C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 9-bromo-4,5-dihydrobenzo[2,3]oxepino[4,5-D]thiazole-2-carboxylate](/img/structure/B8711570.png)
![Ethyl 4-[(3-phenylpropyl)amino]benzoate](/img/structure/B8711572.png)

![6-(Dimethylamino)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B8711581.png)

![(2'-methyl-[2,4'-bipyridin]-5-yl)methanamine](/img/structure/B8711591.png)
![1-[3-(aminomethyl)phenyl]-N-methylmethanesulfonamide](/img/structure/B8711596.png)



